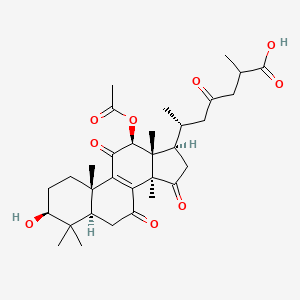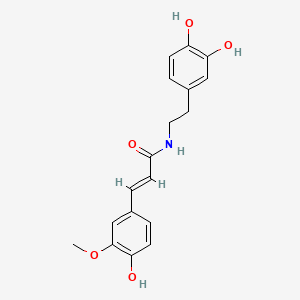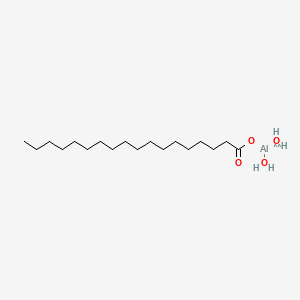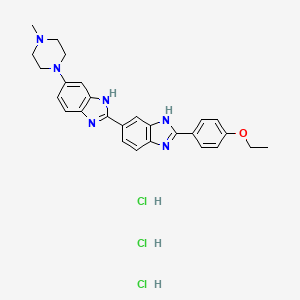
Ganoderic acid H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Ganoderic acid H can be synthesized through various methods, including chemical synthesis and biotechnological approaches. The chemical synthesis involves multiple steps, starting from lanosterol, a precursor molecule. The process includes oxidation, reduction, and cyclization reactions under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown under specific conditions to maximize the yield of ganoderic acids. Submerged fermentation is a common method used, where the fungus is cultured in a liquid medium. This method allows for better control over the growth conditions and enhances the production of this compound .
化学反应分析
Types of Reactions: Ganoderic acid H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
科学研究应用
Ganoderic acid H has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triterpenoids.
Biology: It is used to investigate the biological activities of triterpenoids, including their effects on cell signaling pathways and gene expression.
Medicine: It has shown potential in the treatment of various diseases, including cancer, liver disorders, and inflammatory conditions. .
作用机制
Ganoderic acid H exerts its effects through multiple mechanisms, including:
Molecular Targets: It targets various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway
Pathways Involved: It modulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. .
相似化合物的比较
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
- Ganoderic acid F
- Ganoderic acid G
- Lucidenic acid A
- Lucidenic acid B
- Lucidenic acid C
- Lucidenic acid D
Ganoderic acid H stands out due to its potent anticancer and anti-inflammatory activities, making it a valuable compound for further research and development.
属性
分子式 |
C32H44O9 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
(6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16?,19-,21+,22+,27-,30+,31+,32+/m1/s1 |
InChI 键 |
YCXUCEXEMJPDRZ-YIRLAGBYSA-N |
手性 SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
规范 SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
同义词 |
ganoderic acid H |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Chloro-2-{[(3-Nitrobenzyl)amino]carbonyl}phenoxy)acetic Acid](/img/structure/B1257674.png)













